molecular formula C8H8N2O2S B13099233 (2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol CAS No. 649558-78-1

(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol

Cat. No.: B13099233
CAS No.: 649558-78-1
M. Wt: 196.23 g/mol
InChI Key: YQWTTWCXHFKMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol is a chemical compound built on a furo[2,3-d]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its relevance in kinase inhibitor development . This specific molecule serves as a versatile building block for synthesizing more complex target compounds. Its structure incorporates key modifiable sites: the methylthio (-SMe) group at the 2-position and the hydroxymethyl (-CH2OH) group at the 6-position, which allow for further synthetic elaboration to create diverse chemical libraries for biological screening. The core furopyrimidine scaffold is of significant research interest, particularly in the development of kinase inhibitors. Compounds based on this and the closely related pyrrolo[2,3-d]pyrimidine scaffold have been identified as potent and highly selective inhibitors of kinases such as the Colony-Stimulating Factor-1 Receptor (CSF1R) . CSF1R is a critical tyrosine kinase receptor controlling macrophage homeostasis and is a promising therapeutic target in areas including oncology and neurodegenerative diseases . Research indicates that such inhibitors can achieve exquisite selectivity by preferentially binding to the autoinhibited form of the kinase, a mechanism distinct from other inhibitors like pexidartinib . As a functionalized derivative of this scaffold, this compound provides researchers with a valuable intermediate to explore structure-activity relationships and develop new chemical probes for biochemical research. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

649558-78-1

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

(2-methylsulfanylfuro[2,3-d]pyrimidin-6-yl)methanol

InChI

InChI=1S/C8H8N2O2S/c1-13-8-9-3-5-2-6(4-11)12-7(5)10-8/h2-3,11H,4H2,1H3

InChI Key

YQWTTWCXHFKMQT-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2C=C(OC2=N1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol typically involves the aza-Wittig reaction of functionalized iminophosphoranes with carbon disulfide, followed by further reaction with alkyl halides or halogenated aliphatic esters

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The furan ring can be reduced under specific conditions to form dihydrofuran derivatives.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides or carboxylates are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrofuran derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol involves various chemical reactions that can be optimized for yield and purity. The compound can be synthesized through a series of steps including the formation of the furo-pyrimidine framework followed by the introduction of the methylthio group and methanol functionality.

Biological Activities

Research indicates that derivatives of furo[2,3-d]pyrimidines exhibit a range of biological activities, including anti-inflammatory and anticancer properties. The following table summarizes key findings related to the biological activities of this compound and its analogs:

Activity Mechanism Reference
Anti-inflammatoryInhibition of COX-2 activity
AnticancerSelective cytotoxicity against cancer cells
AntitrypanosomalActivity against Trypanosoma brucei

Case Studies

Several studies have investigated the therapeutic potential of furo[2,3-d]pyrimidine derivatives:

  • Anti-inflammatory Effects : A study demonstrated that certain pyrimidine derivatives showed significant inhibition of COX-2 enzyme activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests potential for development as anti-inflammatory agents.
  • Anticancer Activity : Research on pyrrolopyrimidine derivatives indicated selective activity against human breast cancer cell lines while being non-toxic to normal cells. This highlights their potential as targeted cancer therapies.
  • Antitrypanosomal Activity : Compounds within this class have shown promising results in inhibiting Trypanosoma brucei, the causative agent of sleeping sickness, indicating a potential application in infectious disease treatment.

Therapeutic Potential

The diverse biological activities exhibited by this compound suggest multiple therapeutic applications:

  • Anti-inflammatory Drugs : Given its ability to inhibit COX-2, this compound may serve as a lead for developing new anti-inflammatory medications.
  • Cancer Treatment : Its selective cytotoxicity against certain cancer cells positions it as a candidate for further development in oncology.
  • Antimicrobial Agents : The antitrypanosomal activity indicates potential use in treating parasitic infections.

Mechanism of Action

The mechanism of action of (2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Enzymatic Activity

The following table summarizes key structural and functional differences between "(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol" and related compounds:

Compound Name Core Structure Substituents Key Enzymatic Activity (IC₅₀) Selectivity Ratio (Pathogen/Mammalian DHFR)
This compound Furo[2,3-d]pyrimidine 2-SCH₃, 6-CH₂OH Dual DHFR/TS inhibition (Data pending) Not reported
N-{4-[(2,4-diamino-5-methyl-furo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid Furo[2,3-d]pyrimidine 2,4-NH₂, 5-CH₃, 6-S-C₆H₄-CO-L-Glu Dual DHFR/TS inhibition (nanomolar) P. carinii: 263-fold; M. avium: 2107-fold
Thieno[2,3-d]pyrimidine TP37 Thieno[2,3-d]pyrimidine 2-SCH₃, 5-NH₂, 6-CONH₂ AC activity modulation in rat testes Not applicable (hormonal pathway)
Pyrrolo[2,3-d]pyrimidine derivatives Pyrrolo[2,3-d]pyrimidine Variable (e.g., 6-S-C₆H₄-CO-L-Glu) DHFR inhibition (nanomolar) Lower selectivity vs. pathogen DHFR

Key Findings from Comparative Studies

Impact of Core Heteroatom (O vs. S vs. NH): Replacing the furan oxygen in furo[2,3-d]pyrimidines with pyrrole NH (e.g., pyrrolo[2,3-d]pyrimidines) reduces dual DHFR/TS inhibitory activity, as NH may disrupt hydrogen-bonding networks critical for TS binding . Thieno[2,3-d]pyrimidines (with sulfur) exhibit distinct biological roles, such as modulating luteinizing hormone receptor activity in steroidogenesis, rather than antifolate effects .

Methylthio (-SCH₃) at position 2 may improve membrane permeability compared to polar groups (e.g., -OH or -NH₂), though this requires experimental validation.

Enzyme Selectivity: Classical furo[2,3-d]pyrimidines with 6-thioaryl-L-glutamate side chains (e.g., compound in ) show exceptional selectivity for pathogen DHFR (>200-fold for P. carinii), attributed to steric and electronic complementarity with pathogen enzyme active sites . Nonclassical analogs lacking the glutamate moiety exhibit moderate activity, underscoring the importance of the carboxylate group for high-affinity binding .

Biological Activity

The compound (2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol is a derivative of the furo[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Synthesis

The molecular structure of this compound includes a furo-pyrimidine core with a methylthio group at the 2-position and a hydroxymethyl group at the 6-position. The synthesis typically involves multi-step organic reactions that include cyclization and functional group modifications to achieve the desired heterocyclic framework.

Antimicrobial Activity

Several studies have indicated that furo[2,3-d]pyrimidines exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains with promising results in inhibiting bacterial growth. The mechanism often involves interference with bacterial folate metabolism, akin to established antibiotics like trimethoprim.

CompoundTargetActivity
This compoundDihydrofolate reductase (DHFR)Inhibitory
TrimethoprimDHFRInhibitory

Anti-inflammatory Activity

Research has demonstrated that certain furo[2,3-d]pyrimidines possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For example, compounds within this class have shown IC50 values comparable to standard anti-inflammatory drugs such as celecoxib.

  • Case Study : A derivative exhibited an IC50 of 0.04 μmol against COX-2, indicating strong anti-inflammatory potential.

Anticancer Activity

Furo[2,3-d]pyrimidines are being explored for their anticancer properties due to their ability to inhibit specific kinases involved in cancer cell proliferation. The compound's structural features allow it to interact with ATP-binding sites on kinases.

Activity TypeMechanismReference
AnticancerKinase inhibition
AntimicrobialFolate metabolism interference

Research Findings

Recent studies have focused on the synthesis and biological evaluation of various furo[2,3-d]pyrimidine derivatives. The findings suggest that modifications at specific positions on the pyrimidine ring can enhance biological activity significantly.

  • Diversity-Oriented Synthesis : A study highlighted the synthesis of a library of furo[2,3-d]pyrimidines with varying substituents at the 5 and 6 positions. These compounds were tested for their ability to inhibit DHFR and showed varying degrees of activity based on substitution patterns .
  • In vitro Studies : In vitro assays demonstrated that certain derivatives not only inhibited cancer cell lines effectively but also displayed lower toxicity profiles compared to traditional chemotherapeutics .

Q & A

Q. What are the established synthetic routes for (2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol, and what key intermediates are involved?

The compound can be synthesized via regioselective substitution and coupling reactions. A common approach involves:

  • Step 1 : Formation of the furo[2,3-d]pyrimidine core using oxidative addition of thiophenols to halogenated intermediates (e.g., iodine-mediated reactions) .
  • Step 2 : Introduction of the methylthio group via nucleophilic substitution with methylthiolate or via a Mitsunobu reaction .
  • Step 3 : Hydroxymethylation at the 6-position using formaldehyde or a protected alcohol precursor, followed by deprotection . Key intermediates include halogenated furopyrimidines and protected hydroxymethyl derivatives. Purification typically employs silica gel chromatography and characterization via ¹H NMR and TLC .

Q. How is the structural integrity of this compound validated post-synthesis?

  • ¹H NMR : Confirms the presence of the methylthio group (δ ~2.5 ppm, singlet) and hydroxymethyl protons (δ ~4.6 ppm, broad) .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS showing [M+H]⁺ peaks).
  • TLC : Monitors reaction progress using solvent systems like ethyl acetate/hexane (1:1) .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Enzyme Inhibition : Screen against dihydrofolate reductase (DHFR) and thymidylate synthase (TS) using spectrophotometric assays (e.g., NADPH oxidation for DHFR) .
  • Cytotoxicity : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ values calculated using nonlinear regression .

Advanced Research Questions

Q. How does this compound achieve dual inhibition of DHFR and TS, and what structural features drive selectivity?

  • Mechanism : The furopyrimidine core mimics the pteridine ring of folate, enabling competitive binding to DHFR. The methylthio group enhances hydrophobic interactions with the TS active site .
  • Selectivity : Substituent positioning (e.g., 6-hydroxymethyl) reduces affinity for mammalian DHFR while maintaining high potency against pathogen isoforms (e.g., P. carinii DHFR, selectivity >200-fold) .

Q. What strategies mitigate off-target toxicity observed in antifolate analogs?

  • Prodrug Design : Mask the hydroxymethyl group as a phosphate ester to improve tumor-specific activation .
  • Polyglutamation Resistance : Modify the side chain to prevent metabolic conversion to toxic polyglutamates in normal tissues .

Q. How does the methylthio group influence metabolic stability and reactivity?

  • Stability : The methylthio group is susceptible to oxidation (e.g., to sulfoxide/sulfone derivatives) under acidic conditions, necessitating stability studies in physiological buffers .
  • Reactivity : It participates in S-adenosylmethionine (SAM)-dependent methyltransferase interactions, which can be leveraged for targeted prodrug activation .

Q. What computational methods are effective for optimizing its binding affinity?

  • Docking Studies : Use AutoDock Vina to model interactions with DHFR/TS active sites, focusing on hydrogen bonding (e.g., with Asp27 in DHFR) and π-π stacking .
  • MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) to identify flexible regions for structural rigidification .

Key Challenges & Future Directions

  • Challenge : Balancing dual DHFR/TS inhibition with reduced toxicity.
  • Solution : Develop isoform-specific analogs using cryo-EM structures of pathogen DHFR .
  • Emerging Tools : CRISPR-Cas9 screening to identify synthetic lethal targets for combination therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.